Product packaging for 2-chloro-N,N-diethyl-4-methylbenzamide(Cat. No.:)

2-chloro-N,N-diethyl-4-methylbenzamide

Cat. No.: B8795917
M. Wt: 225.71 g/mol
InChI Key: SIRHIIBJHMFXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N,N-diethyl-4-methylbenzamide is a substituted benzamide compound of interest in synthetic organic chemistry and pharmaceutical research. Structurally related compounds, such as N,N-diethylbenzamides, are recognized for their utility as directing groups in transition-metal-catalyzed C-H activation reactions . For instance, research has demonstrated that tertiary benzamides like N,N-diethylbenzamide can undergo palladium-catalyzed decarboxylative ortho-acylation with arylglyoxylic acids, providing a route to ortho-functionalized tertiary benzamides in good to excellent yields . This reaction is a valuable tool for building molecular complexity, as the amide group acts as a powerful directing group and remains as a functional handle in the final product. The presence of both chloro and methyl substituents on the benzamide core of this compound offers distinct sites for further synthetic modification, making it a versatile building block for constructing compound libraries. Substituted diethylbenzamides are frequently investigated for various biological activities, though the specific profile of this analogue is not well-documented. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO B8795917 2-chloro-N,N-diethyl-4-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-chloro-N,N-diethyl-4-methylbenzamide

InChI

InChI=1S/C12H16ClNO/c1-4-14(5-2)12(15)10-7-6-9(3)8-11(10)13/h6-8H,4-5H2,1-3H3

InChI Key

SIRHIIBJHMFXAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C)Cl

Origin of Product

United States

Mechanistic Investigations into the Chemical Reactivity and Transformations of 2 Chloro N,n Diethyl 4 Methylbenzamide

Reactivity Profiles of the Amide Functional Group

The N,N-disubstituted benzamide (B126) core of the molecule is characterized by a strong C-N bond, which imparts significant stability. This stability arises from the delocalization of the nitrogen lone pair into the carbonyl system, creating a resonance structure that gives the C-N bond partial double bond character. Consequently, harsh conditions or specific activation methods are typically required to induce reactivity at the amide functional group. nih.govresearchgate.net

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental transformation that generally requires forceful conditions such as prolonged heating with strong acids or bases. masterorganicchemistry.comchemguide.co.uk

Acidic Hydrolysis: Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen. jove.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comjove.com A tetrahedral intermediate is formed, which then undergoes proton transfer to make the diethylamino group a better leaving group (-NHEt₂⁺). jove.com Subsequent collapse of the tetrahedral intermediate reforms the carbonyl group and expels diethylamine, which is protonated under the acidic conditions to form diethylammonium (B1227033) ion. masterorganicchemistry.comjove.com A final deprotonation of the carbonyl group yields 2-chloro-4-methylbenzoic acid. jove.com The formation of the ammonium (B1175870) ion helps to drive the reaction equilibrium toward the products. jove.com

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis proceeds via nucleophilic acyl substitution. jove.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. jove.comarkat-usa.org This intermediate can then collapse, expelling the diethylamide anion (-NEt₂), which is a very poor leaving group. arkat-usa.org This step is generally the rate-determining step and is energetically unfavorable. The expelled diethylamide anion is a strong base and will immediately deprotonate the newly formed carboxylic acid, driving the reaction to completion by forming a resonance-stabilized carboxylate salt and diethylamine. jove.comyoutube.com Acidification of the reaction mixture in a separate workup step is required to obtain the neutral carboxylic acid. jove.com Tertiary amides are known to be particularly resistant to basic hydrolysis, often requiring more vigorous conditions than primary or secondary amides. arkat-usa.org

Neutral Conditions: Hydrolysis under neutral conditions is extremely slow for amides due to the poor leaving group ability of the amide anion and the weak nucleophilicity of water. Without acid or base catalysis to activate the amide or the nucleophile, the energy barrier for the reaction is prohibitively high, and therefore, this transformation is not synthetically practical.

The table below summarizes the key aspects of the different hydrolysis mechanisms.

ConditionCatalyst/ReagentKey Mechanistic StepsProducts (Initial)
Acidic Strong Acid (e.g., H₃O⁺), Heat1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer to the amino group.4. Elimination of the protonated amine.2-chloro-4-methylbenzoic acid and Diethylammonium ion
Basic Strong Base (e.g., OH⁻), Heat1. Nucleophilic attack by hydroxide ion.2. Elimination of the amide anion (poor leaving group).3. Deprotonation of the carboxylic acid.Sodium 2-chloro-4-methylbenzoate and Diethylamine
Neutral WaterDirect nucleophilic attack by water (very slow).Negligible reaction

The reduction of the amide functional group in 2-chloro-N,N-diethyl-4-methylbenzamide would yield 2-chloro-N,N-diethyl-4-methylbenzylamine. This transformation effectively converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂). Powerful reducing agents, such as lithium aluminum hydride (LAH), are typically required for this conversion. The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum species, which makes it a better leaving group. A second hydride transfer then displaces the oxygen, leading to the formation of the corresponding amine.

More recent methodologies have explored milder conditions. For example, a one-pot procedure using molybdenum hexacarbonyl (Mo(CO)₆) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) has been developed for the catalytic reduction of tertiary amides into enamines. nih.gov While this does not directly generate the saturated amine, the resulting enamine is a versatile intermediate for further functionalization. nih.gov

While the amide bond is notoriously robust, modern synthetic methods have enabled its cleavage under specific catalytic conditions, providing novel pathways for molecular construction.

Recent research has demonstrated that the traditionally inert C(acyl)-N bond can be selectively cleaved and functionalized. nih.gov For instance, by reacting an amide with an organometallic nucleophile, a tetrahedral intermediate is formed that can be induced to undergo C-N cleavage by altering substituents on the nitrogen or acyl group. nih.gov This allows for the divergent synthesis of other molecular architectures. nih.gov Similarly, rhodium-catalyzed reactions have been developed that can selectively cleave the C-C bond between the carbonyl group and the aromatic ring in benzamides, a process known as transarylation. acs.org The selectivity between C-C and C-N bond activation can be influenced by the substituents on the amide nitrogen. acs.org

The conversion of amides to nitriles is a dehydration reaction. This transformation is most common for primary amides (R-CONH₂), which can be dehydrated using various reagents to yield the corresponding nitrile (R-CN). youtube.com For a tertiary amide like this compound, direct conversion to a nitrile (2-chloro-4-methylbenzonitrile) is not a simple dehydration. It would necessitate the cleavage of both C-N bonds to the diethylamino group and the formation of a carbon-nitrogen triple bond, a process that is not a standard or direct transformation. However, multi-step sequences involving C-N bond cleavage followed by introduction of a nitrile group are theoretically possible but fall outside the scope of a direct conversion.

To overcome the inherent stability of the amide bond, various activation strategies have been developed.

Electrophilic Activation: Amides can be activated by converting the hydroxyl group of the enol tautomer into a better leaving group. Reagents like triflic anhydride (B1165640) (Tf₂O) are potent electrophiles that react with the amide oxygen to form a highly reactive intermediate, such as an iminium triflate. acs.orgnih.gov This activation renders the amide susceptible to a wide range of transformations that would otherwise be impossible. acs.orgnih.gov

Metal-Catalyzed Activation: Transition metals can activate amides through various mechanisms. nih.gov Palladium catalysts, for example, can mediate C(sp³)–H bond activation on the N-alkyl groups of amides. acs.org Cobalt and rhodium catalysts have been employed for directed C-H bond functionalization of the aromatic ring in benzamides, using the amide itself as a directing group. researchgate.net These strategies bypass the need for harsh reagents and allow for highly selective and efficient C-C and C-heteroatom bond formations. acs.orgresearchgate.net For example, the direct alkylation of N,N-dialkyl benzamides has been achieved using lithium diisopropylamide (LDA) without transition metals, where ortho-lithiation of the benzamide promotes the subsequent reaction. nih.govresearchgate.net

The following table provides a summary of advanced amide transformation strategies.

Transformation TypeStrategyReagents/CatalystsMechanistic Feature
C-N Bond Cleavage Nucleophilic Acyl SubstitutionOrganometallic reagentsFormation of a tetrahedral intermediate followed by controlled C-N bond scission. nih.gov
C-C Bond Cleavage TransarylationRhodium catalysts, Arylboronic acidsSelective metal insertion into the C(aryl)-C(carbonyl) bond. acs.org
Electrophilic Activation Amide ActivationTriflic Anhydride (Tf₂O)Formation of a highly reactive iminium triflate intermediate. acs.orgnih.gov
Metal-Catalyzed Activation C-H FunctionalizationPalladium, Cobalt, Rhodium catalystsCoordination of the metal to the amide, directing functionalization at a specific C-H bond. acs.orgresearchgate.net

Advanced Amide Transformations Involving C-C and C-N Bond Cleavage

Chemical Reactivity of the Aryl Halide Moiety

The 2-chloro substituent on the benzene (B151609) ring is a key site for chemical modification. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in many transformations but can undergo a range of important reactions, particularly transition-metal-catalyzed cross-coupling reactions. The electronic properties of the N,N-diethylcarboxamide group, which is an electron-withdrawing and meta-directing group, can influence the reactivity of the aryl chloride.

Prominent reactions for this moiety include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a C-C bond.

Ullmann Coupling: A copper-catalyzed reaction, often used for forming C-N, C-O, or C-S bonds. Computational studies on Ullmann-type reactions show a direct correlation between experimental yields and the activation energy of the haloarene activation step. mdpi.com

The steric hindrance from the ortho-amide group and the electronic deactivation of the ring can affect the rates and efficiencies of these reactions. The choice of catalyst, ligands, and reaction conditions is crucial for achieving successful transformations at the aryl chloride position of this compound.

Diverse Cross-Coupling Reactions (C-C, C-N, C-S Bond Formation)

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions is primarily centered on the C-Cl bond at the C2 position. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, modern catalyst systems have enabled their effective use in a variety of coupling processes. wuxiapptec.comwikipedia.org

C-C Bond Formation (Suzuki-Miyaura Reaction): The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for C-C bond formation. nih.govlibretexts.org The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For a substrate like this compound, the first and often rate-limiting step is the oxidative addition of the C-Cl bond to a Pd(0) complex. wuxiapptec.com The use of electron-rich, bulky phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos), is crucial for facilitating the activation of the relatively inert C-Cl bond. nih.govresearchgate.net The presence of the N,N-diethylamide and 4-methyl groups can electronically influence the aryl ring, but the primary challenge remains the cleavage of the strong C-Cl bond.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Catalyst systems employing sterically hindered and electron-rich ligands are essential for achieving high efficiency with aryl chloride substrates. tcichemicals.comorganic-chemistry.org A practical example of this reaction with a similar substrate, 4-chlorotoluene (B122035), demonstrates that high yields can be achieved using a Pd(dba)₂/XPhos catalyst system with a strong base like sodium tert-butoxide. tcichemicals.com This suggests that this compound would be a viable substrate for C-N bond formation under similar optimized conditions.

C-S Bond Formation: Analogous to C-N coupling, palladium-catalyzed reactions can also be used to form C-S bonds by coupling thiols with aryl halides. wikipedia.org The mechanistic principles are similar to the Buchwald-Hartwig amination, relying on a Pd(0) catalyst to facilitate the oxidative addition of the C-Cl bond, followed by coupling with a thiolate.

While specific documented examples for this compound are not prevalent, the extensive development of cross-coupling methodologies for aryl chlorides provides a strong basis for predicting its reactivity.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Chloride This table is based on the reaction of 4-chlorotoluene with morpholine (B109124) and serves as a model for the potential conditions applicable to this compound.

ParameterConditionReference
Catalyst Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) tcichemicals.com
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) tcichemicals.com
Base Sodium tert-butoxide (NaOtBu) tcichemicals.com
Solvent Toluene tcichemicals.com
Temperature Reflux tcichemicals.com
Reactants 4-chlorotoluene, Morpholine tcichemicals.com
Yield 94% tcichemicals.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.orglibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. youtube.com

For this compound, the aromatic ring is substituted with a chloro group (a good leaving group but weakly deactivating), a methyl group (electron-donating), and an N,N-diethylcarboxamide group. The amide group's electronic effect is complex, but it is not a strong EWG like a nitro group. Therefore, the substrate is not strongly activated towards the classical SNAr mechanism. libretexts.orgyoutube.com

SNAr reactions on such unactivated or weakly activated aryl chlorides typically require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide or alkoxides). libretexts.org In some cases, an alternative elimination-addition pathway involving a highly reactive benzyne (B1209423) intermediate may occur under extremely basic conditions, although this often leads to a mixture of regioisomeric products. youtube.com Given the substitution pattern of this compound, significant activation would be needed to facilitate SNAr pathways under mild conditions.

Directed C-H Functionalization and Regioselective Transformations

The N,N-diethylamide group in this compound can act as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and transformation of otherwise inert C-H bonds, typically at the ortho position to the directing group. nih.govrsc.org

The mechanism generally involves the coordination of the amide's oxygen atom to a palladium(II) catalyst, forming a five-membered palladacycle intermediate. nih.govresearchgate.net This cyclometalation step positions the metal center in close proximity to the ortho C-H bond, facilitating its cleavage in what is often a concerted metalation-deprotonation (CMD) process. snnu.edu.cn Once the C-H bond is activated and a new Pd-C bond is formed, the intermediate can engage in various downstream coupling reactions, such as arylation, acylation, or halogenation. nih.govnih.gov

Research on tertiary benzamides has demonstrated their utility as effective directing groups. For instance, palladium-catalyzed ortho-acylation of N,N-dialkylbenzamides has been achieved, showcasing the directing power of the amide functionality. nih.gov The regioselectivity is typically high for the less sterically hindered ortho C-H bond. In the case of this compound, the C6 position would be the target for functionalization, as the C2 position is already substituted with the chloro group.

Table 2: Key Mechanistic Steps in Amide-Directed C-H Functionalization

StepDescriptionIntermediate
1. Coordination The amide oxygen coordinates to the Pd(II) catalyst.Lewis acid-base adduct
2. C-H Activation Concerted metalation-deprotonation (CMD) occurs at the ortho C-H bond.Five-membered palladacycle
3. Coupling The palladacycle reacts with a coupling partner (e.g., an oxidant or another organic molecule).Pd(IV) or other high-valent species
4. Reductive Elimination The desired C-C or C-X bond is formed, regenerating the Pd(II) catalyst.Functionalized product and Pd(II)

Electrochemical Studies of Amide Dealkylation and Other Redox Processes

Electrochemical methods offer a reagent-free approach to mimic oxidative metabolic processes, such as the N-dealkylation of tertiary amides. mmu.ac.ukresearchgate.net Studies on the closely related N,N-diethylbenzamide have provided significant mechanistic insight into these transformations. mmu.ac.ukresearchgate.net The process is a form of anodic oxidation, where the amide is oxidized at the anode of an electrochemical cell.

The key mechanistic pathway is believed to be a Shono-type oxidation. mmu.ac.ukresearchgate.net This process involves the initial oxidation of the amide to form a radical cation. Subsequent deprotonation from the α-carbon of an N-ethyl group generates a carbon-centered radical, which is then further oxidized to an N-acyliminium ion. This highly electrophilic intermediate is then trapped by a nucleophile present in the reaction medium, such as methanol (B129727), to form an α-methoxy amide. researchgate.net This intermediate is unstable and can subsequently eliminate methanol and hydrolyze to yield the mono-dealkylated product, N-ethyl-2-chloro-4-methylbenzamide.

Optimization studies have shown that using a constant current method in an undivided cell with reticulated vitreous carbon (RVC) electrodes is effective. mmu.ac.uk The presence of methanol has been found to be essential for the N-deethylation to occur, supporting the α-methoxylation pathway. mmu.ac.uk While enzymatic dealkylation in biological systems can involve radical intermediates, electrochemical methods provide a controlled way to generate and trap the key N-acyliminium ion intermediate. rsc.org

Table 3: Electrochemical N-Deethylation of N,N-Diethylbenzamide This table summarizes findings for the parent compound N,N-diethylbenzamide, which provides a model for the expected behavior of this compound.

ParameterConditionRole/ObservationReference
Method Constant Current ElectrosynthesisLeads to selective mono-deethylation mmu.ac.uk
Electrodes Reticulated Vitreous Carbon (RVC)Working and counter electrodes mmu.ac.uk
Electrolyte Tetrabutylammonium perchlorate (B79767) (TBAP)Supports current flow mmu.ac.uk
Solvent/Nucleophile Methanol (MeOH)Essential for reaction; traps N-acyliminium ion mmu.ac.uk
Key Intermediate N-acyliminium ionFormed via two-electron oxidation researchgate.net
Initial Product α-methoxy amide (Shono product)Product of nucleophilic trapping researchgate.net
Final Product N-ethylbenzamideFormed after hydrolysis of intermediate mmu.ac.uk
Isolated Yield 86%For N,N-diethylbenzamide mmu.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro N,n Diethyl 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Applications in Probing Local Environments and Connectivities

A ¹H NMR spectrum of 2-chloro-N,N-diethyl-4-methylbenzamide would be expected to show distinct signals for the aromatic protons, the ethyl groups attached to the amide nitrogen, and the methyl group on the benzene (B151609) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, the integration values would correspond to the number of protons in each signal, and the splitting patterns (multiplicity) would reveal the connectivity between neighboring protons.

Expected ¹H NMR Data (Hypothetical):

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic-H7.0 - 7.5Doublet, Singlet
N-CH₂3.2 - 3.6Quartet
Ring-CH₃2.3 - 2.5Singlet
N-CH₂-CH₃1.1 - 1.3Triplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal, and its chemical shift would be indicative of its hybridization and bonding environment. Key signals would include the carbonyl carbon of the amide, the aromatic carbons (both substituted and unsubstituted), and the carbons of the diethylamino and methyl groups.

Expected ¹³C NMR Data (Hypothetical):

Carbon AtomExpected Chemical Shift (ppm)
C=O (Amide)168 - 172
Aromatic C-Cl130 - 135
Aromatic C-C=O135 - 140
Aromatic C-CH₃138 - 142
Aromatic C-H125 - 130
N-CH₂40 - 45
Ring-CH₃20 - 25
N-CH₂-CH₃12 - 15

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorinated Analogues

Should a fluorinated analogue of this compound exist, ¹⁹F NMR spectroscopy would be a crucial tool for its characterization. This technique is highly sensitive to the presence of fluorine atoms and provides information about their chemical environment and coupling to other nuclei. Without a specific fluorinated analogue, no data can be presented.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivities.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between ¹H and ¹³C atoms, helping to piece together the entire molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of key functional groups. For this compound, a strong absorption band corresponding to the C=O stretch of the tertiary amide would be a prominent feature in the IR spectrum. Other characteristic bands would include C-H stretches and bends for the alkyl and aromatic groups, and C-Cl stretching vibrations.

Expected IR Absorption Bands (Hypothetical):

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Amide) Stretch1630 - 1680
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, arising from π-π* transitions within the substituted benzene ring. The position and intensity of these bands would be influenced by the conjugation between the aromatic ring, the carbonyl group, and the various substituents.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound, with a nominal mass of 225 g/mol , HRMS would be instrumental.

By calculating the theoretical exact masses for potential formulas, a comparison with the experimentally measured exact mass can confirm the correct elemental composition. The presence of chlorine would be distinguished by its characteristic isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio), which would be clearly resolved by HRMS.

Table 1: Theoretical HRMS Data for this compound (Note: This table is theoretical and predictive, as experimental data is not available.)

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₁₂H₁₆ClNO35Cl225.0920
C₁₂H₁₆ClNO37Cl227.0891

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of a synthesized batch of this compound would serve two primary purposes.

First, the liquid chromatography component would separate the target compound from any impurities, starting materials, or by-products. The resulting chromatogram would provide a purity profile of the sample. Second, the mass spectrometer would detect the eluting compounds, and a mass spectrum would be generated for the main peak. The observation of a molecular ion peak corresponding to the mass of this compound (m/z 225 and 227) would confirm its identity.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density, from which the atomic positions can be determined.

This technique would provide unambiguous confirmation of the compound's constitution and conformation in the solid state. Key structural parameters that would be determined include:

Bond lengths and angles

Torsional angles, defining the orientation of the diethylamino and methyl groups relative to the benzoyl ring

The planarity of the benzene ring

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing arrangement.

Currently, no published crystal structure data exists for this compound.

Comprehensive Spectral Data Interpretation and Correlation Studies

The structural elucidation of this compound would be incomplete without a comprehensive interpretation of all available spectral data. While specific experimental data for this compound is lacking, a correlative study would typically involve integrating findings from various spectroscopic methods, including NMR (1H, 13C), Infrared (IR) spectroscopy, and the mass spectrometry techniques discussed above.

The process would involve:

HRMS data confirming the elemental formula (C₁₂H₁₆ClNO).

LC-MS data confirming the molecular weight and purity.

IR spectroscopy identifying characteristic functional groups, such as the amide carbonyl (C=O) stretch.

NMR spectroscopy providing detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive assignment of the substitution pattern (2-chloro and 4-methyl) on the benzene ring and confirming the structure of the N,N-diethyl groups.

X-ray crystallography data , if obtainable, would provide the ultimate confirmation of the molecular structure, validating the interpretations made from other spectroscopic techniques.

Without access to published experimental results for this compound, a full and detailed interpretation and correlation of its spectral data is not possible at this time.

Computational Chemistry and Theoretical Investigations of 2 Chloro N,n Diethyl 4 Methylbenzamide

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, molecular properties, and reactivity of molecules. This approach is based on the principle that the energy of a system can be determined from its electron density. For a molecule like 2-chloro-N,N-diethyl-4-methylbenzamide, DFT calculations, often employing hybrid functionals like B3LYP, provide a balance between accuracy and computational cost, making it feasible to study its complex electronic behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

The presence of rotatable bonds, particularly the C-N bond of the amide group and the C-C bonds of the diethylamino group, gives rise to multiple possible conformations. The dihedral angle between the plane of the benzene (B151609) ring and the amide group is a critical parameter. In related benzamide (B126) derivatives, this angle is influenced by steric hindrance and electronic effects from substituents. For instance, in the two independent molecules of 4-chloro-N-methylbenzamide found in its crystal structure, the benzene ring makes dihedral angles of 5.9 (1)° and 16.7 (1)° with the attached amide group. nih.gov For this compound, steric repulsion between the ortho-chloro substituent and the bulky N,N-diethylamino group would likely lead to a significantly larger dihedral angle, forcing the amide group out of the plane of the aromatic ring to achieve the lowest energy conformation. A thorough conformational analysis would involve systematically rotating these key bonds to map the potential energy surface and identify all low-energy conformers.

Below is a representative table of key geometrical parameters that would be determined from a DFT geometry optimization. Note: These are illustrative values for a substituted benzamide and not specific experimental or calculated data for this compound.

ParameterBond/AngleTypical Value
Bond LengthC(ring)-C(carbonyl)1.51 Å
C=O1.25 Å
C(carbonyl)-N1.38 Å
C-Cl1.75 Å
Dihedral AngleC(ring)-C(ring)-C(carbonyl)-N40-60°

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. aimspress.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is rich in π-electrons, with contributions from the nitrogen atom of the amide group. The LUMO is likely to be distributed over the π* orbitals of the benzene ring and the carbonyl group. The presence of the electron-withdrawing chloro group and the electron-donating methyl and diethylamino groups will modulate the energies of these orbitals and, consequently, the energy gap.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.20
ΔE (HOMO-LUMO Gap)5.30

Note: The values in this interactive table are representative for a substituted aromatic amide and are intended for illustrative purposes. Actual calculated values for this compound would require specific DFT computations.

Electrostatic Potential Mapping (MEP) for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions represent the most negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate the most positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic attack and hydrogen bond acceptance. The region around the chlorine atom would also exhibit negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the methyl and diethyl groups. The aromatic ring would display a complex potential landscape influenced by the competing electronic effects of the substituents. This analysis helps in understanding intermolecular interactions and identifying reactive centers.

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions are reactivity indices derived from DFT that help quantify the reactivity of different atomic sites within a molecule. scm.com They describe the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r) : Predicts sites for nucleophilic attack (where an electron is added). The site with the highest f+ value is the most susceptible to attack by a nucleophile.

f-(r) : Predicts sites for electrophilic attack (where an electron is removed). The site with the highest f- value is the most likely to be attacked by an electrophile.

f0(r) : Predicts sites for radical attack.

For this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+ value). The carbonyl oxygen and the aromatic carbon atoms, particularly those ortho and para to the activating methyl and amino groups, would be predicted as likely sites for electrophilic attack (high f- values). This provides a more quantitative prediction of reactivity than MEP maps alone.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the basis functions used in the calculation. wikipedia.org Although known to be sensitive to the choice of basis set, it provides a useful qualitative picture of the charge distribution and helps identify electrostatic interactions. wikipedia.orguni-muenchen.de

In this compound, the analysis would be expected to show a significant negative charge on the carbonyl oxygen and the chlorine atom due to their high electronegativity. The nitrogen atom would also carry a partial negative charge, while the carbonyl carbon would have a substantial partial positive charge, reflecting its electrophilic character. The carbon atoms of the benzene ring would have varying charges depending on their position relative to the substituents.

AtomRepresentative Mulliken Charge
C (carbonyl)+0.45
O (carbonyl)-0.50
N (amide)-0.30
Cl-0.15
C (attached to Cl)+0.10
C (attached to CH3)-0.05

Note: The data presented in this table is illustrative of typical results from a Mulliken charge analysis on a similar molecule and is not specific calculated data for this compound.

Time-Dependent DFT (TD-DFT) for Simulating Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orgcecam.org It is a widely used method for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic (UV-Visible) spectrum. rsc.orgscirp.org TD-DFT also provides information about the oscillator strength of these transitions, which relates to the intensity of the absorption bands.

A TD-DFT calculation for this compound would predict the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved. The primary transitions in the near-UV region for such aromatic amides are typically π → π* transitions, originating from the benzene ring, and n → π* transitions, involving the non-bonding electrons on the carbonyl oxygen. The calculations would reveal which molecular orbitals are involved in each excitation (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.), providing a detailed understanding of the molecule's photophysical properties. scirp.org The results can be compared with experimental UV-Vis spectra to validate the computational model.

Theoretical Prediction of Spectroscopic Data (NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignment, and understanding the relationship between molecular structure and spectroscopic properties.

For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method for predicting NMR and IR spectra. researchgate.net The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are often calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). While no specific theoretical NMR data for this compound has been published, a hypothetical table of predicted ¹³C NMR chemical shifts is presented below to illustrate the expected output of such a calculation.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C=O 169.5
C-Cl 135.0
C-N 138.2
Aromatic C-H 126.0 - 130.0
Aromatic C-CH₃ 140.1
N-CH₂ 42.3
N-CH₂-CH₃ 13.8
Ar-CH₃ 21.1

Note: This data is illustrative and not based on actual computational results for the specified compound.

IR Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized geometry. This calculation provides the vibrational frequencies and their corresponding intensities. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated the use of spectral analysis to identify key stretching frequencies, such as those for N-H and C=O bonds. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a fundamental tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. rsc.org For a compound like this compound, computational studies could elucidate the mechanisms of its synthesis or degradation.

For instance, the synthesis of N,N-diethylbenzamides can be achieved via a non-classical Mitsunobu reaction. nih.gov A computational study of this reaction would involve locating the transition state structures for each step of the proposed mechanism. By calculating the activation energies, the rate-determining step could be identified. The intrinsic reaction coordinate (IRC) method can be used to confirm that a calculated transition state connects the correct reactant and product minima on the potential energy surface. smu.edu

While no specific reaction mechanisms involving this compound have been computationally elucidated in the literature, a hypothetical energy profile for a generic synthetic step is presented in the table below.

Hypothetical Reaction Energetics for a Synthetic Step

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +22.5
Intermediate -5.2
Product -15.8

Note: This data is illustrative and not based on actual computational results for the specified compound.

Influence of Solvent Effects on Electronic Structure and Reactivity Descriptors (PCM models)

The surrounding solvent can significantly influence the electronic structure, reactivity, and spectroscopic properties of a molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are widely used to account for these solvent effects. researchgate.net In the PCM approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium.

For this compound, PCM calculations could be used to predict how its properties change in different solvents. For example, the model can be used to calculate the solvent-induced shifts in UV-Vis absorption spectra or to understand how the solvent stabilizes charged intermediates in a reaction. nih.gov Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated in the presence of a solvent to assess how the solvent modulates the molecule's electrophilicity and nucleophilicity. Generally, polar solvents are expected to have a more pronounced effect on the electronic properties of polar molecules. bau.edu.lb

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govsamsun.edu.tr The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties onto the surface, such as the normalized contact distance (d_norm).

Advanced Applications in Chemical Synthesis and Research of 2 Chloro N,n Diethyl 4 Methylbenzamide Derivatives

Role as Key Synthetic Intermediates in the Construction of More Complex Molecular Architectures

Derivatives of 2-chloro-N,N-diethyl-4-methylbenzamide serve as versatile building blocks in organic synthesis. The N,N-diethylamide group is particularly notable for its function as a powerful directing group in directed ortho-metalation (DoM) reactions. nih.gov This functionality allows for the regioselective introduction of various functional groups onto the aromatic ring, a crucial step in constructing more complex molecular architectures. nih.gov

The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlights the utility of a substituted benzamide (B126) core as a key intermediate. nih.gov In this process, a starting material, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, is reacted with various amines to produce a library of target compounds with potential biological activity. nih.gov This modular approach, starting from a common benzamide-containing intermediate, is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.

The strategic value of the benzamide moiety is further demonstrated in the synthesis of azepinone derivatives, which are important frameworks in natural products and bioactive compounds. science.gov Rhodium(III)-catalyzed intramolecular annulation of benzamides tethered to allylic alcohols provides access to these complex heterocyclic structures. science.gov

Table 1: Examples of Benzamide Derivatives as Synthetic Intermediates

Benzamide IntermediateReaction TypeResulting Molecular ArchitectureReference
Generic N,N-diethylbenzamideDirected ortho-metalation (DoM)Ortho-functionalized aromatic compounds nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchlorideAmidation with various aminesA series of N-(alkyl/aryl)-4-nitrobenzamide derivatives nih.gov
Benzamide-tethered allylic alcoholsRhodium(III)-catalyzed intramolecular annulationAzepinone derivatives science.gov

Contribution to the Development of Novel Organic Reactions and Methodologies

The synthesis of the benzamide functional group itself has been the subject of methodological development, leading to more efficient and milder reaction conditions. A notable advancement is the use of the Mitsunobu reaction for the direct conversion of benzoic acids and diethylamine into N,N-diethylbenzamides. nih.gov This method is significant as it is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.gov

Another improved, one-pot synthesis method for N,N-diethyl-m-toluamide (DEET), an isomer of the title compound's parent structure, utilizes m-toluic acid and diethylamine in the presence of 1,1'-carbonyl-diimidazole. sld.curesearchgate.netmedigraphic.com This procedure offers high yields of 94-95% and is easily scalable for industrial applications due to the simple liquid-liquid extraction used for purification. sld.cumedigraphic.com

Furthermore, methodologies for amide bond formation have been developed that rely on the in-situ generation of reactive phosphonium salts. One such method employs triphenylphosphine and N-chlorophthalimide as stable reagents to activate carboxylic acids for amidation with primary and secondary amines. acs.orgnih.gov Mechanistic studies using ³¹P NMR have identified the formation of both chloro- and imido-phosphonium salt intermediates that facilitate the reaction. acs.org

Table 2: Comparison of Synthetic Methodologies for N,N-Diethylbenzamides

MethodologyKey ReagentsKey FeaturesReference
Mitsunobu ReactionTriphenylphosphine, DiisopropylazodicarboxylateProceeds via a non-classical acyloxyphosphonium ion mechanism. nih.gov
CDI Activation1,1'-Carbonyldiimidazole (CDI)One-pot synthesis, high yields (94-95%), easily scalable. sld.curesearchgate.netmedigraphic.com
In-situ Phosphonium Salt GenerationTriphenylphosphine, N-chlorophthalimideMild conditions, proceeds through chloro- and imido-phosphonium intermediates. acs.orgnih.gov

Structure-Reactivity Relationship Studies through Rational Design and Derivatization

The chemical behavior of this compound derivatives is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring. The N,N-diethylamide group acts as a potent directing group in DoM chemistry due to its strong Lewis basicity, which allows for coordination with the lithium cation of the organolithium base. nih.gov

The substituents on the benzamide ring significantly influence the molecule's conformation and intermolecular interactions. In a related compound, 2-chloro-N-(4-methylphenyl)benzamide, X-ray crystallography revealed that the ortho-chloro atom is positioned syn to the carbonyl oxygen. nih.gov The benzoyl and aniline rings are tilted relative to each other by 82.8°. nih.gov In the crystal structure, intermolecular N—H⋯O hydrogen bonds link the molecules into infinite chains. nih.gov Such studies are crucial for understanding how rational derivatization can control the solid-state properties and crystal packing of these molecules.

The rational design of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated the impact of substitution on biological activity. nih.gov It was found that compounds bearing both an electron-donating methyl group and an electron-withdrawing nitro group on the terminal phenyl ring exhibited favorable inhibitory activity against α-glucosidase and α-amylase, highlighting the importance of electronic effects in molecular recognition. nih.gov

Table 3: Influence of Substituents on Benzamide Derivatives

Substituent/GroupPositionEffect on Reactivity or StructureReference
-CON(C₂H₅)₂-Strong directing group for ortho-metalation. nih.gov
-ClorthoInfluences molecular conformation (syn to C=O); electron-withdrawing. nih.gov
-CH₃ and -NO₂On terminal phenyl ringCombination of electron-donating and electron-withdrawing groups enhances biological activity. nih.gov

Understanding Chemical Degradation Pathways in Various Environments

DEET is considered to be readily biodegradable and is not persistent in the environment. cdc.gov It enters aquatic systems primarily through discharges from wastewater treatment plants, resulting from the washing of skin and laundering of clothing. nih.govoup.com In surface waters and soil, DEET degrades at a moderate to rapid rate, with a half-life measured in days to weeks. nih.govoup.comresearchgate.net

The primary degradation pathways for DEET in the environment include:

Photodegradation : In the atmosphere, vapor-phase DEET is expected to degrade by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 5 hours. cdc.gov In sunlit surface waters, indirect photolysis contributes to its degradation. cdc.gov

Biodegradation : Under aerobic conditions, biotic degradation is a significant removal process. cdc.gov Confirmed microbial degradation products include 3-methylbenzoate, N,N-diethyl m-toluamide-N-oxide, and N-ethyl-m-toluamide. cdc.gov Hydrolysis is not considered an important fate process. cdc.gov

Table 4: Environmental Degradation of N,N-diethyl-m-toluamide (DEET) as a Model Compound

EnvironmentPrimary Degradation PathwayHalf-life/RateKey Degradation ProductsReference
AirReaction with hydroxyl radicals~5 hours (estimated)Not specified cdc.gov
Surface WaterIndirect photolysis and aerobic biodegradationDays to weeksN,N-diethyl-3-hydroxymethyl-benzamide, N-ethyl-m-toluamide cdc.govnih.gov
SoilAerobic biodegradationDays to weeks3-methylbenzoate, N-ethyl-m-toluamide cdc.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N,N-diethyl-4-methylbenzamide in high purity?

  • Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical approach involves reacting 2-chloro-4-methylbenzoic acid with diethylamine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid for amide bond formation, improving yield and purity. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Answer :

  • IR Spectroscopy : Confirms the presence of the amide C=O stretch (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H peaks.
  • ¹H-NMR : Signals for diethyl groups (δ ~1.1–1.3 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂), aromatic protons (δ ~7.0–7.5 ppm), and methyl/meta-substituents.
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl percentages).
    These methods align with protocols used for structurally related benzamides .

Q. What are the optimal conditions for studying photophysical properties (e.g., fluorescence) of benzamide derivatives like this compound?

  • Answer : Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and fluorescence intensity.
  • pH : Neutral to slightly acidic conditions (pH 5–7) stabilize the amide bond and minimize quenching.
  • Temperature : Maintain at 25°C to avoid thermal degradation.
    Stability tests over 24 hours are advised to assess time-dependent fluorescence changes .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with bacterial enzymes?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., acps-pptase, implicated in bacterial lipid synthesis). Focus on hydrogen bonding with amide groups and hydrophobic interactions with aromatic/chloro substituents.
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.
    These methods were validated for analogous compounds targeting bacterial enzymes .

Q. What experimental strategies address crystallographic challenges for this compound?

  • Answer :

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethanol/water) to obtain diffraction-quality crystals.
  • Data Collection : Employ synchrotron radiation or low-temperature (100 K) setups to enhance resolution.
  • Refinement : Use SHELXL (via Olex2 or similar) for structure solution, incorporating anisotropic displacement parameters for heavy atoms.
    Related benzamides required similar protocols for resolving non-planar conformations and dihedral angles .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?

  • Answer :

  • Chlorine Position : 2-Chloro substitution enhances steric hindrance, potentially improving selectivity for hydrophobic enzyme pockets.
  • Diethyl vs. Diphenyl Groups : Diethyl groups reduce π-stacking but increase solubility, affecting bioavailability.
  • Activity Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., COX-1/COX-2) to quantify structure-activity relationships.
    Analogous studies on diphenylacetamide derivatives demonstrated dose-dependent efficacy and toxicity thresholds .

Q. What in vitro assays evaluate the metabolic stability of this compound?

  • Answer :

  • Hepatic Microsomal Assays : Incubate with rat/human liver microsomes and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate half-life.
  • CYP450 Inhibition : Test against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or dealkylated products.
    Similar workflows were applied to benzamide-based analgesics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.